molecular formula C13H17N3O2S B3011551 N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide CAS No. 2094506-32-6

N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide

Cat. No.: B3011551
CAS No.: 2094506-32-6
M. Wt: 279.36
InChI Key: WBBJIEFEWCMRRH-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Piperidine Carboxamide Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Acylation: The final step involves the acylation of the piperidine nitrogen with acryloyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine carboxamide, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving piperidine carboxamides.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The thiazole ring and piperidine carboxamide moiety can play crucial roles in binding to the target site, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides and thiazole-containing compounds.

    This compound: vs. : Differences in the substituents on the piperidine or thiazole rings can lead to variations in biological activity and chemical reactivity.

Uniqueness

The unique combination of the thiazole ring and piperidine carboxamide moiety in this compound may confer distinct properties, such as enhanced binding affinity to specific biological targets or improved stability under certain conditions.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-1-prop-2-enoylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-3-11(17)16-6-4-5-10(7-16)12(18)15-13-14-9(2)8-19-13/h3,8,10H,1,4-7H2,2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBJIEFEWCMRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCCN(C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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